molecular formula C19H21N5O2 B2959527 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034504-88-4

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2959527
CAS RN: 2034504-88-4
M. Wt: 351.41
InChI Key: YZCATTPOPIDLJK-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : Compounds similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have been synthesized using water-mediated methods. For instance, related compounds were synthesized through a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile, using triethylamine as a base at room temperature (Jayarajan et al., 2019).

  • Computational and Experimental Characterization : These compounds are characterized using various techniques like FT-IR, NMR, and X-ray diffraction. Additionally, computational chemistry methods are used to support the experimental results. This approach helps in understanding the molecular structure and properties of these compounds (Jayarajan et al., 2019).

  • Non-Linear Optical Properties : The non-linear optical (NLO) properties of these compounds are examined in detail, providing insights into their potential applications in fields such as photonics and optoelectronics (Jayarajan et al., 2019).

Biomedical Research

  • Microglia Imaging in Neuroinflammation : Compounds with structural similarity to this compound have been explored for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is particularly relevant in studying neuroinflammation, which is a key feature in various neuropsychiatric disorders (Horti et al., 2019).

  • Potential in Cancer Research : Molecular docking studies of similar compounds have shown interactions with the colchicine binding site of tubulin. These interactions may contribute to the inhibition of tubulin polymerization, suggesting a potential role in anticancer activity (Jayarajan et al., 2019).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23-9-3-5-16(19(23)26)18(25)22-13-14-6-10-24(11-7-14)17-15(12-20)4-2-8-21-17/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCATTPOPIDLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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